

# An In-depth Technical Guide to 5-Bromoisophthalaldehyde: Synthesis, Properties, and Applications

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## Compound of Interest

Compound Name: *5-Bromoisophthalaldehyde*

Cat. No.: *B057381*

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## Abstract

**5-Bromoisophthalaldehyde**, a key bifunctional aromatic building block, holds significant importance in the fields of medicinal chemistry and advanced materials science. Its unique substitution pattern, featuring two reactive aldehyde moieties and a bromine atom on a benzene core, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of **5-Bromoisophthalaldehyde**, from its physicochemical properties and modern synthetic routes to its applications in the construction of complex molecular architectures. While the specific historical discovery of this compound is not well-documented in readily available literature, its synthesis and utility can be understood within the broader context of the development of aromatic chemistry. This document offers detailed experimental protocols, data summaries, and visualizations to serve as a practical resource for researchers.

## Introduction: A Versatile Aromatic Building Block

**5-Bromoisophthalaldehyde**, systematically named 5-bromo-1,3-benzenedicarboxaldehyde, is a crystalline solid that has emerged as a valuable intermediate in organic synthesis. The two aldehyde groups provide sites for nucleophilic attack, condensation reactions, and the formation of various heterocyclic systems. The bromine atom, on the other hand, can participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira

couplings, enabling the introduction of diverse substituents onto the aromatic ring. This trifunctionality makes **5-Bromoisophthalaldehyde** a sought-after precursor for the synthesis of intricate molecules with tailored properties. Its applications are particularly notable in the development of covalent organic frameworks (COFs) and as a scaffold in the design of novel therapeutic agents.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **5-Bromoisophthalaldehyde** is essential for its effective use in research and development. The following table summarizes its key characteristics.

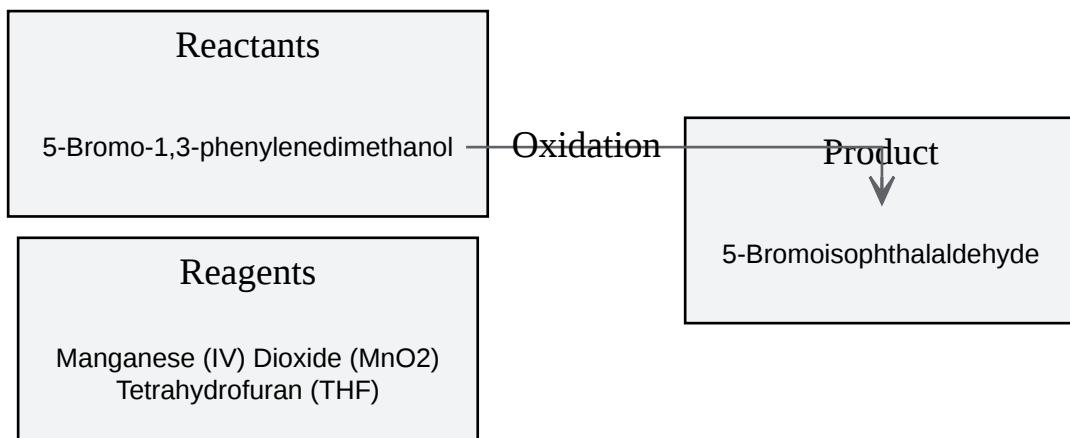
Property	Value	Reference
CAS Number	120173-41-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrO <sub>2</sub>	<a href="#">[3]</a>
Molecular Weight	213.03 g/mol	<a href="#">[3]</a>
Appearance	White to brown crystalline powder	<a href="#">[3]</a>
Melting Point	120-130 °C	<a href="#">[3]</a>
Boiling Point	307.1 ± 27.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.652 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
Solubility	Soluble in common organic solvents such as THF.	<a href="#">[1]</a>
Storage	Store under an inert atmosphere (nitrogen or argon) at 2-8°C. <a href="#">[2]</a>	<a href="#">[2]</a>

## Synthesis of 5-Bromoisophthalaldehyde: A Modern Approach

While the historical first synthesis of **5-Bromoisophthalaldehyde** is not clearly documented, a reliable and commonly cited modern method involves the oxidation of 5-bromo-1,3-phenylenedimethanol.<sup>[1]</sup> This approach provides a direct and efficient route to the desired dialdehyde.

## Reaction Scheme

The synthesis proceeds via the oxidation of the diol to the dialdehyde using manganese (IV) dioxide ( $MnO_2$ ) as the oxidizing agent.



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Caption: Oxidation of 5-bromo-1,3-phenylenedimethanol.

## Detailed Experimental Protocol

The following protocol is based on a general procedure for the synthesis of **5-Bromoisophthalaldehyde** from 5-bromo-1,3-dihydroxymethylbenzene.<sup>[1]</sup>

Materials:

- 5-bromo-1,3-phenylenedimethanol
- Manganese (IV) dioxide (activated)
- Tetrahydrofuran (THF), anhydrous

- Diatomaceous earth (Celite®)
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 5-bromo-1,3-phenylenedimethanol (e.g., 3.60 g, 16.6 mmol) in anhydrous tetrahydrofuran (250 mL).[\[1\]](#)
- Addition of Oxidant: To this suspension, add activated manganese (IV) dioxide (e.g., 35.5 g, 408 mmol).[\[1\]](#) The large excess of MnO<sub>2</sub> is crucial for driving the reaction to completion.
- Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature with vigorous stirring for approximately 4 hours.[\[1\]](#) The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the manganese dioxide solids. [\[1\]](#) Wash the filter cake with additional THF to ensure complete recovery of the product.
- Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.[\[1\]](#)
- Purification: The resulting crude product is typically a white solid.[\[1\]](#) If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

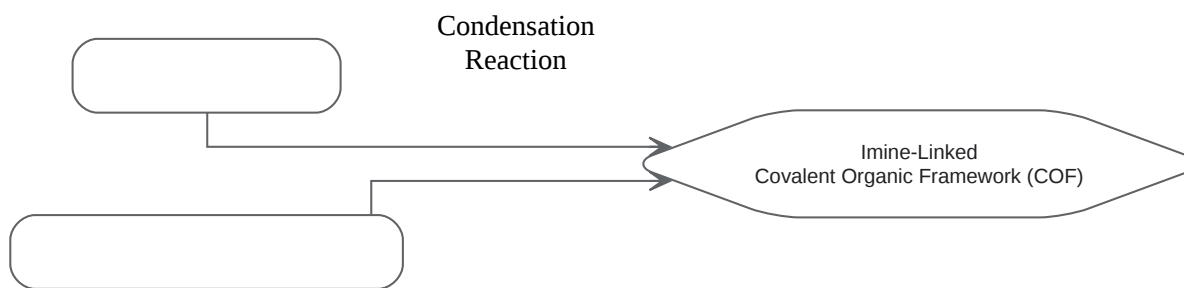
Yield: This procedure typically affords **5-Bromoisophthalaldehyde** in a moderate yield (e.g., 46%).[\[1\]](#)

# Applications in Scientific Research and Development

The unique structural features of **5-Bromoisophthalaldehyde** make it a valuable precursor in several areas of chemical science.

## Covalent Organic Frameworks (COFs)

**5-Bromoisophthalaldehyde** is an important monomer in the synthesis of Covalent Organic Frameworks (COFs).<sup>[2][4]</sup> COFs are a class of porous crystalline polymers with well-defined structures and high surface areas. The aldehyde functionalities of **5-Bromoisophthalaldehyde** can undergo condensation reactions with multtopic amines to form imine-linked COFs. The bromine atom can be either retained in the final structure or utilized for post-synthetic modification to introduce additional functionality.



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Caption: Synthesis of a COF from **5-Bromoisophthalaldehyde**.

## Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, aromatic dialdehydes serve as versatile scaffolds for the synthesis of heterocyclic compounds, many of which exhibit biological activity. The presence of the bromine atom in **5-Bromoisophthalaldehyde** allows for the introduction of diverse chemical groups through cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the dialdehyde can be used to construct complex fused-ring systems or as a starting point for the synthesis of libraries of potential therapeutic agents.

## Conclusion

**5-Bromoisophthalaldehyde** is a valuable and versatile bifunctional building block with significant potential in both materials science and medicinal chemistry. While its specific historical discovery remains elusive, modern synthetic methods provide efficient access to this important compound. Its ability to participate in both condensation and cross-coupling reactions makes it a powerful tool for the construction of complex molecular architectures, from porous crystalline polymers to potential drug candidates. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to be a valuable resource for researchers working at the forefront of chemical innovation.

## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromoisophthalaldehyde: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057381#discovery-and-history-of-5-bromoisophthalaldehyde>]

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